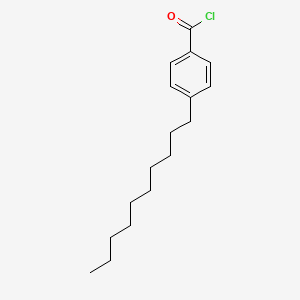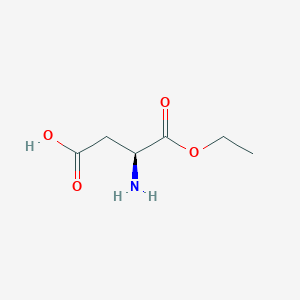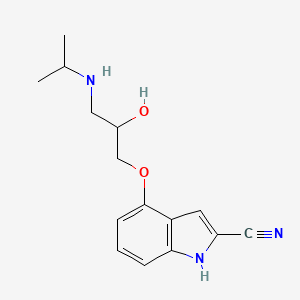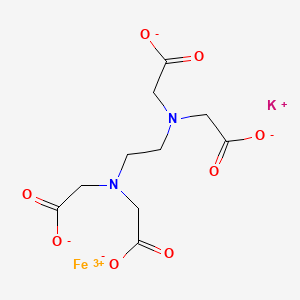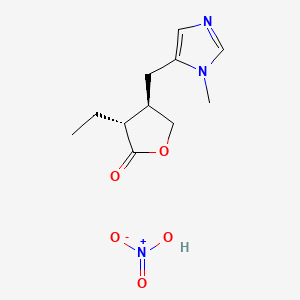
Isopilocarpine nitrate
Overview
Description
Isopilocarpine nitrate is an imidazole alkaloid derived from the leaves of various South American Pilocarpus species, such as Pilocarpus jaborandi, Pilocarpus macrophyllus, and Pilocarpus pennatifolium . It is a diastereomer of pilocarpine and is known for its pharmacological properties, particularly in the treatment of glaucoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopilocarpine nitrate involves several steps, starting from l-histidine . The amino group of l-histidine is diazotized to yield a hydroxyl compound, which is then converted to a bromo derivative via a 4-nitrobenzenesulphonyl derivative . This process involves Walden inversion, leading to the formation of isopilocarpine .
Industrial Production Methods
Industrial production of this compound typically involves extraction from the leaves of Pilocarpus species, followed by purification using chromatographic techniques . The extracted alkaloids are then converted to their nitrate salts for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Isopilocarpine nitrate undergoes various chemical reactions, including:
Oxidation: Isopilocarpine can be oxidized to form pilocarpic acid.
Epimerization: In aqueous solution, isopilocarpine can epimerize to pilocarpine.
Hydrolysis: The lactone ring of isopilocarpine can undergo hydrolysis to form pilocarpic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Epimerization: Base-catalyzed conditions, such as the presence of sodium hydroxide, facilitate epimerization.
Hydrolysis: Acidic or basic conditions can induce hydrolysis of the lactone ring.
Major Products
Pilocarpic Acid: Formed through oxidation or hydrolysis of isopilocarpine.
Pilocarpine: Formed through epimerization of isopilocarpine.
Scientific Research Applications
Isopilocarpine nitrate has several scientific research applications:
Mechanism of Action
Isopilocarpine nitrate acts as a muscarinic receptor agonist, specifically targeting the muscarinic M3 receptor . This receptor is found in various endocrine and exocrine glands, as well as in smooth muscle cells of the pupillary sphincter and ciliary bodies . By activating these receptors, this compound induces contraction of the pupillary sphincter muscle, leading to pupil constriction (miosis) and increased glandular secretions .
Comparison with Similar Compounds
Similar Compounds
Pilocarpine: A diastereomer of isopilocarpine with similar pharmacological properties but higher potency.
Pilosine: Another imidazole alkaloid derived from Pilocarpus species with distinct pharmacological activities.
Uniqueness
Isopilocarpine nitrate is unique due to its specific stereochemistry and its distinct pharmacological profile compared to pilocarpine . While pilocarpine is more potent, this compound offers an alternative with different pharmacokinetic properties .
Properties
IUPAC Name |
3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;nitric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.HNO3/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;2-1(3)4/h5,7-8,10H,3-4,6H2,1-2H3;(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZXEPJJHQYOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(COC1=O)CC2=CN=CN2C.[N+](=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5984-94-1 | |
| Record name | Isopilocarpine, nitrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




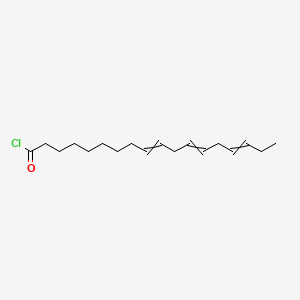
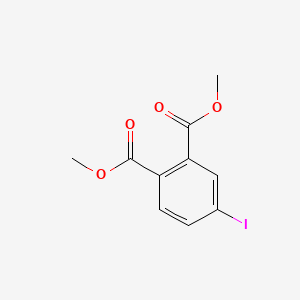

![zinc;[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;tetrachloride](/img/structure/B1595262.png)
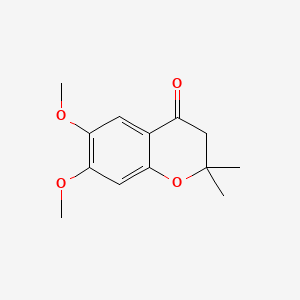
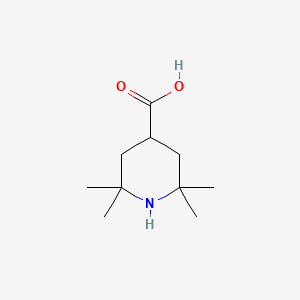
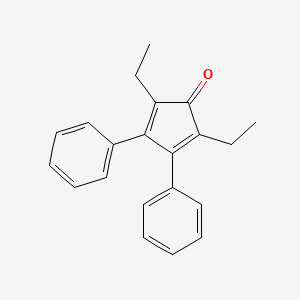
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1595266.png)
